molecular formula C14H19N B6330816 2-(2,6-Diisopropylphenyl)acetonitrile CAS No. 92849-91-7

2-(2,6-Diisopropylphenyl)acetonitrile

Cat. No.: B6330816
CAS No.: 92849-91-7
M. Wt: 201.31 g/mol
InChI Key: VXQLZXKOJXLLOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diisopropylphenyl)acetonitrile typically involves the reaction of 2,6-diisopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diisopropylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Diisopropylphenyl)acetonitrile has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Diisopropylphenyl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the nitrile group allows for diverse chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-10(2)12-6-5-7-13(11(3)4)14(12)8-9-15/h5-7,10-11H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQLZXKOJXLLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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